molecular formula C7H16N2O3 B14189363 Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl- CAS No. 885024-91-9

Urea, N,N-bis(2-hydroxyethyl)-N',N'-dimethyl-

Cat. No.: B14189363
CAS No.: 885024-91-9
M. Wt: 176.21 g/mol
InChI Key: OSPRSYHXEUOSQA-UHFFFAOYSA-N
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Description

Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- is a chemical compound with the molecular formula C5H12N2O3. It is a derivative of urea, where the hydrogen atoms are replaced by hydroxyethyl and dimethyl groups. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- involves the reaction of ethylene glycol with cyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethyl derivatives, while reduction may produce simpler amine compounds.

Scientific Research Applications

Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The hydroxyethyl groups enhance its solubility and ability to form hydrogen bonds, which can stabilize protein structures and improve their function. Additionally, the dimethyl groups may influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N,N-bis(2-hydroxyethyl)-N’,N’-dimethyl- is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer specific properties such as enhanced solubility and reactivity. These characteristics make it particularly useful in applications where stability and interaction with biological molecules are crucial.

Properties

CAS No.

885024-91-9

Molecular Formula

C7H16N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

1,1-bis(2-hydroxyethyl)-3,3-dimethylurea

InChI

InChI=1S/C7H16N2O3/c1-8(2)7(12)9(3-5-10)4-6-11/h10-11H,3-6H2,1-2H3

InChI Key

OSPRSYHXEUOSQA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(CCO)CCO

Origin of Product

United States

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